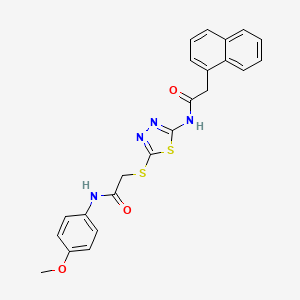![molecular formula C13H10N6O4S B2989069 N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-03-0](/img/structure/B2989069.png)
N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10N6O4S and its molecular weight is 346.32. The purity is usually 95%.
BenchChem offers high-quality N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research demonstrates that compounds structurally related to N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide show significant antimicrobial properties. For instance, Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, showing promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Properties
Several studies highlight the antitumor potential of derivatives of N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. Masaret (2021) reported the synthesis of pyrimidine derivatives showing significant antitumor activity against various human tumor cell lines (Masaret, 2021). Additionally, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which displayed notable antitumor activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antioxidant Activity
El‐Mekabaty (2015) utilized a similar compound as a key intermediate for synthesizing various heterocycles, and some of these derivatives showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Coordination Complexes and Supramolecular Architecture
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes, revealing significant antioxidant activity and interesting supramolecular architectures through hydrogen bonding interactions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives of N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide for various applications. For example, Salian, Narayana, and Sarojini (2017) conducted a study involving the synthesis and spectroscopic characterization of related compounds (Salian, Narayana, & Sarojini, 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can effectively regulate these cellular processes.
Mode of Action
The compound interacts with its targets by binding to the active sites of the mTOR and PI3 kinases . This binding inhibits the activity of these kinases, leading to a decrease in cell growth and proliferation.
Biochemical Pathways
The inhibition of mTOR and PI3 kinases affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression and survival . The inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell growth and proliferation due to the inhibition of mTOR and PI3 kinases . This can lead to cell cycle arrest and apoptosis, effectively controlling the growth of cells.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c20-10(15-7-2-1-3-8(4-7)19(22)23)6-24-13-16-11-9(5-14-18-11)12(21)17-13/h1-5H,6H2,(H,15,20)(H2,14,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSPTNNPKHKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

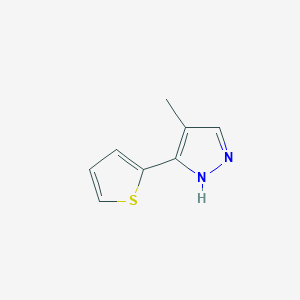

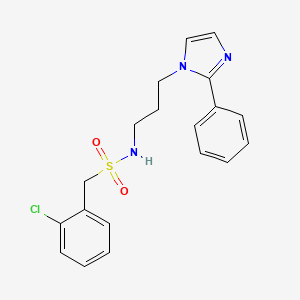
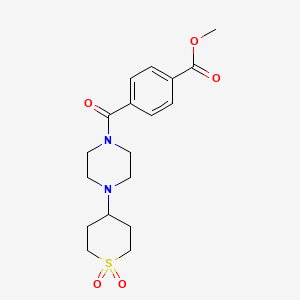


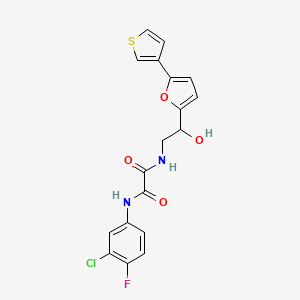
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)
![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)


![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)
![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)
